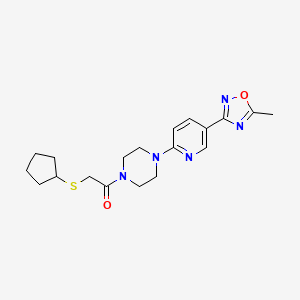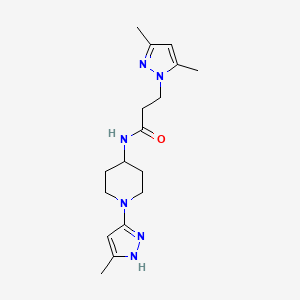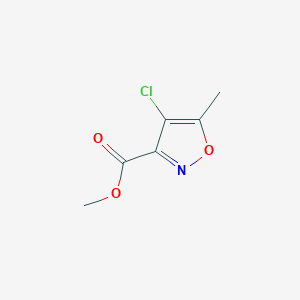
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound has been shown to have potential therapeutic applications in treating cancer, inflammation, and other diseases.
Mécanisme D'action
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile binds to the catalytic domain of PCAF and prevents the transfer of acetyl groups to histone proteins. This leads to a decrease in gene transcription and subsequent changes in cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile has potent anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. In addition, 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile has also been shown to have potential therapeutic applications in treating cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile in lab experiments is its high potency and specificity for PCAF inhibition. This allows for precise and controlled manipulation of gene expression and cellular processes. However, one limitation of using 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile in scientific research. One potential application is in the development of new cancer therapies that target HAT enzymes. In addition, 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile could be used in the study of epigenetic regulation of gene expression and the role of HAT enzymes in various cellular processes. Finally, the development of new analogs of 2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile with improved solubility and potency could lead to new therapeutic applications.
Méthodes De Synthèse
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile can be synthesized using a multistep process that involves the reaction of 2-chlorobenzonitrile with 2-(2-methoxyethylamino)ethanol, followed by the reaction of the resulting intermediate with 4,5-dihydrooxazole-2-carbonitrile. The final product is obtained through purification and isolation using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile has been widely used in scientific research as a potent inhibitor of the histone acetyltransferase (HAT) enzyme, specifically p300/CBP-associated factor (PCAF). HAT enzymes play a critical role in the regulation of gene expression by adding acetyl groups to histone proteins, leading to changes in chromatin structure and gene transcription. Inhibition of HAT enzymes has been shown to have potential therapeutic applications in treating cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-18-7-6-16-13-11(8-15)17-12(19-13)9-4-2-3-5-10(9)14/h2-5,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIQIJBVZASKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(pyridin-2-yl)methyl]-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2418309.png)
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)




![5-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2418322.png)
![5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B2418323.png)


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2418328.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2418330.png)